Cas no 1024869-70-2 (Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-)

Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-
- rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
- 170421-23-5
- 1024869-70-2
- (1R,2R)-rel-Methyl 2-aminocyclopentanecarboxylate
- trans-Methyl 2-aminocyclopentanecarboxylate
- Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-rel- (9CI)
- DTXSID90563139
- Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
- CS-0447856
- EN300-3086663
- EN300-6996547
- Methyl (1R,2R)-2-aminocyclopentanecarboxylate
- trans-Methyl2-aminocyclopentanecarboxylate
- SCHEMBL7763250
-
- Inchi: 1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1
- InChI Key: RGXCCQQWSIEIEF-PHDIDXHHSA-N
- SMILES: [C@@H]1(C(OC)=O)CCC[C@H]1N
Computed Properties
- Exact Mass: 143.094628657g/mol
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.069±0.06 g/cm3(Predicted)
- Boiling Point: 193.0±33.0 °C(Predicted)
- pka: 10.05±0.40(Predicted)
Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6996547-5.0g |
rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |
1024869-70-2 | 5g |
$3366.0 | 2023-06-01 | ||
Enamine | EN300-6996547-0.25g |
rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |
1024869-70-2 | 0.25g |
$754.0 | 2023-06-01 | ||
Enamine | EN300-6996547-1.0g |
rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |
1024869-70-2 | 1g |
$819.0 | 2023-06-01 | ||
Enamine | EN300-6996547-10.0g |
rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |
1024869-70-2 | 10g |
$6559.0 | 2023-06-01 | ||
Enamine | EN300-6996547-0.1g |
rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |
1024869-70-2 | 0.1g |
$720.0 | 2023-06-01 | ||
Enamine | EN300-6996547-0.5g |
rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |
1024869-70-2 | 0.5g |
$786.0 | 2023-06-01 | ||
Enamine | EN300-6996547-0.05g |
rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |
1024869-70-2 | 0.05g |
$688.0 | 2023-06-01 | ||
Enamine | EN300-6996547-2.5g |
rac-methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |
1024869-70-2 | 2.5g |
$1708.0 | 2023-06-01 |
Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)-
Introduction to Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- (CAS No. 1024869-70-2)
Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- (CAS No. 1024869-70-2) is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is a derivative of cyclopentanecarboxylic acid, with an amino group and a methyl ester functional group attached to the cyclopentane ring. The (1R,2R)-configuration imparts specific stereochemical properties that are crucial for its biological activity and reactivity.
The chemical structure of Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- can be represented as follows: C7H13NO3. The presence of the amino and ester groups makes this compound highly versatile in terms of chemical reactivity and functionalization. These functional groups can participate in a variety of chemical reactions, including nucleophilic substitution, amide formation, and ester hydrolysis, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, the study of chiral compounds has become increasingly important due to their significant role in pharmaceuticals and biotechnology. Chirality refers to the property of molecules that are non-superimposable on their mirror images. The (1R,2R)-configuration of Cyclopentanecarboxylic acid, 2-amino-, methyl ester is particularly noteworthy because it can influence the biological activity and pharmacokinetics of the compound. This stereochemical specificity is often critical in drug design and development, where enantiomers can exhibit different biological effects.
The synthesis of Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- typically involves multi-step processes that ensure high enantiomeric purity. One common approach is the use of chiral catalysts or chiral auxiliaries to control the stereochemistry during the synthesis. For example, asymmetric hydrogenation reactions using chiral ruthenium or iridium catalysts have been successfully employed to achieve high enantioselectivity. Another method involves the resolution of racemic mixtures using chiral resolving agents or chiral chromatography techniques.
The biological activity of Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- has been explored in various studies. Research has shown that this compound exhibits promising properties as a potential therapeutic agent. For instance, it has been investigated for its anti-inflammatory and analgesic effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Additionally, preliminary in vivo studies have indicated that it may have analgesic properties by modulating pain pathways in animal models.
Beyond its potential therapeutic applications, Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- is also used as a building block in the synthesis of more complex molecules. Its unique structure makes it suitable for use in combinatorial chemistry and high-throughput screening processes. These applications are particularly relevant in drug discovery programs where large libraries of compounds are screened for specific biological activities.
In conclusion, Cyclopentanecarboxylic acid, 2-amino-, methyl ester, (1R,2R)- (CAS No. 1024869-70-2) is a versatile and structurally unique compound with significant potential in both research and industrial applications. Its chiral nature and functional groups provide a foundation for further exploration in areas such as drug development and synthetic chemistry. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in various scientific disciplines.
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